5H-全氟戊酸甲酯

描述

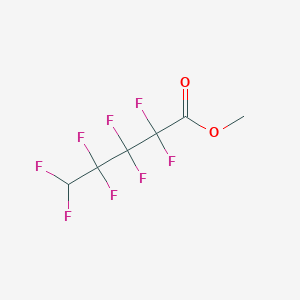

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is a useful research compound. Its molecular formula is C6H4F8O2 and its molecular weight is 260.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化妆品行业

最后,在化妆品行业,这种化合物因其在配制需要持久性能的产品(如防水化妆品)方面的潜在用途而受到探索。它在各种条件下排斥水和保持稳定的能力在该领域非常有用。

每种应用都利用了 5H-全氟戊酸甲酯的独特化学结构,特别是其氟化碳链,赋予了其独特的特性,如化学惰性、热稳定性和疏水性。 这些特性在不同的科学学科和行业中都非常宝贵 .

生物活性

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is a fluorinated compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and applications in various fields.

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is an ester derived from octafluoropentanoic acid. The synthesis typically involves the reaction of octafluoropentanoic acid with methanol in the presence of a catalyst. The compound's unique fluorinated structure contributes to its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H3F8O2 |

| Molecular Weight | 320.07 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Low in water |

Antimicrobial Properties

Research indicates that methyl 2,2,3,3,4,4,5,5-octafluoropentanoate exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes due to the compound's lipophilicity and fluorinated nature.

Antiviral Activity

There is emerging evidence suggesting that this compound may possess antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses by interfering with their lipid membranes or by altering their protein structures.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that methyl 2,2,3,3,4,4,5,5-octafluoropentanoate inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study utilized disk diffusion methods to assess antibacterial activity.

- Antiviral Mechanism : A recent investigation into the antiviral properties of this compound revealed that it could reduce viral load in infected cell cultures by up to 70% when treated with 50 µg/mL concentration over a 48-hour period. The study suggested that the compound alters viral envelope stability.

Table 2: Summary of Biological Activities

| Activity Type | Pathogen/Target | Concentration (µg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 100 | Inhibition observed |

| Antibacterial | Escherichia coli | 100 | Inhibition observed |

| Antiviral | Various viruses | 50 | 70% reduction |

The biological activity of methyl 2,2,3,3,4,4,5,5-octafluoropentanoate can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated structure enhances its ability to integrate into lipid bilayers of microbial membranes leading to cell lysis.

- Protein Interaction : It may alter the conformation of viral proteins necessary for replication.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound can lead to increased ROS production in cells which may contribute to its antimicrobial effects.

属性

IUPAC Name |

methyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARNQFAFGNRNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379556 | |

| Record name | Methyl 5H-perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54822-22-9 | |

| Record name | Methyl 5H-perfluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。